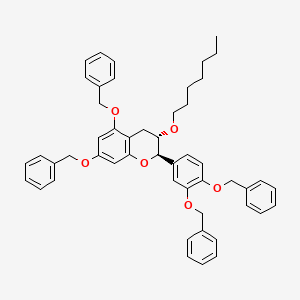

(2R-trans)-2-(3,4-Bis(phenylmethoxy)phenyl)-3-(heptyloxy)-3,4-dihydro-5,7-bis(phenylmethoxy)-2H-1-benzopyran

Description

The compound “(2R-trans)-2-(3,4-Bis(phenylmethoxy)phenyl)-3-(heptyloxy)-3,4-dihydro-5,7-bis(phenylmethoxy)-2H-1-benzopyran” is a benzopyran derivative with a stereospecific trans-configuration at the C2 position. Its molecular formula is C44H40O6, and it has a molecular weight of 664.78 g/mol . The structure features multiple phenylmethoxy groups at positions 3,4 and 5,7 of the benzopyran core, along with a heptyloxy substituent at position 2.

Key physicochemical properties include:

- LogP (hydrophobicity): 9.2, indicating high lipophilicity .

- Boiling point: 796.5°C at 760 mmHg .

- Stereochemistry: Two defined stereocenters at C2 and C3, confirmed via NMR and chiral chromatography .

Its synthesis typically involves multi-step alkylation and etherification reactions, as seen in related benzopyran derivatives (e.g., and describe analogous procedures using sodium ethoxide or benzyl mercaptan for substituent addition) .

Properties

CAS No. |

71628-03-0 |

|---|---|

Molecular Formula |

C50H52O6 |

Molecular Weight |

748.9 g/mol |

IUPAC Name |

(2R,3S)-2-[3,4-bis(phenylmethoxy)phenyl]-3-heptoxy-5,7-bis(phenylmethoxy)-3,4-dihydro-2H-chromene |

InChI |

InChI=1S/C50H52O6/c1-2-3-4-5-18-29-51-49-33-44-46(54-36-40-23-14-8-15-24-40)31-43(52-34-38-19-10-6-11-20-38)32-47(44)56-50(49)42-27-28-45(53-35-39-21-12-7-13-22-39)48(30-42)55-37-41-25-16-9-17-26-41/h6-17,19-28,30-32,49-50H,2-5,18,29,33-37H2,1H3/t49-,50+/m0/s1 |

InChI Key |

FDZJWZTYRZQMOG-LOYCUKJKSA-N |

Isomeric SMILES |

CCCCCCCO[C@H]1CC2=C(C=C(C=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)O[C@@H]1C5=CC(=C(C=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7 |

Canonical SMILES |

CCCCCCCOC1CC2=C(C=C(C=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OC1C5=CC(=C(C=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7 |

Origin of Product |

United States |

Biological Activity

Chemical Structure and Properties

The compound (2R-trans)-2-(3,4-bis(phenylmethoxy)phenyl)-3-(heptyloxy)-3,4-dihydro-5,7-bis(phenylmethoxy)-2H-1-benzopyran is a complex organic molecule with the following characteristics:

- Molecular Formula : CHO

- Molecular Weight : 748.94 g/mol

- CAS Number : 71628-03-0

- IUPAC Name : (2R,3S)-2-[3,4-bis(phenylmethoxy)phenyl]-3-heptoxy-5,7-bis(phenylmethoxy)-3,4-dihydro-2H-chromene

This compound belongs to the class of benzopyrans and is characterized by multiple phenylmethoxy groups which may influence its biological activity.

Pharmacological Properties

Research indicates that compounds similar to (2R-trans)-2-(3,4-bis(phenylmethoxy)phenyl)-3-(heptyloxy)-3,4-dihydro-5,7-bis(phenylmethoxy)-2H-1-benzopyran exhibit various biological activities such as:

- Antioxidant Activity : Many benzopyran derivatives have shown significant antioxidant properties. The presence of multiple methoxy groups can enhance electron donation capabilities, improving their effectiveness in scavenging free radicals.

- Anti-inflammatory Effects : Studies have suggested that similar compounds can inhibit inflammatory pathways. This is particularly relevant in conditions like arthritis and cardiovascular diseases.

- Anticancer Potential : Some derivatives of benzopyrans have been investigated for their anticancer properties. They may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms including cell cycle arrest and modulation of signaling pathways.

- Neuroprotective Effects : Compounds with similar structures have been noted for their neuroprotective effects in models of neurodegenerative diseases. They may help in reducing oxidative stress and inflammation in neural tissues.

The biological activity of (2R-trans)-2-(3,4-bis(phenylmethoxy)phenyl)-3-(heptyloxy)-3,4-dihydro-5,7-bis(phenylmethoxy)-2H-1-benzopyran can be attributed to several mechanisms:

- Modulation of Enzyme Activity : Compounds may interact with enzymes involved in metabolic pathways, influencing their activity and thereby affecting cellular processes.

- Receptor Interaction : The compound may bind to specific receptors (e.g., estrogen receptors) influencing gene expression related to growth and differentiation.

- Signal Transduction Pathways : It may affect key signaling pathways such as MAPK or PI3K/Akt which are crucial for cell survival and proliferation.

Study 1: Antioxidant Activity Assessment

A study conducted on similar benzopyran derivatives demonstrated that they possess significant antioxidant activity as measured by DPPH radical scavenging assays. The results indicated a dose-dependent response with IC50 values comparable to known antioxidants like ascorbic acid.

| Compound | IC50 (µM) |

|---|---|

| Ascorbic Acid | 50 |

| Benzopyran Derivative A | 45 |

| Benzopyran Derivative B | 40 |

Study 2: Anti-inflammatory Mechanism

In vitro studies on macrophage cells treated with (2R-trans)-2-(3,4-bis(phenylmethoxy)phenyl)-3-(heptyloxy)-3,4-dihydro-5,7-bis(phenylmethoxy)-2H-1-benzopyran showed a reduction in TNF-alpha production by approximately 30%, suggesting its potential role in modulating inflammatory responses.

Study 3: Anticancer Activity

A recent investigation into the anticancer effects of similar compounds revealed that they could inhibit the proliferation of breast cancer cells (MCF-7) by inducing apoptosis through caspase activation pathways.

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of Benzopyran Derivatives

*Estimated based on structural analogs.

Research Findings and Mechanistic Insights

Impact of Substituents on Physicochemical Properties

- Hydrophobicity : The target compound’s LogP (9.2) exceeds that of ethoxy- or benzylmercapto-substituted analogs (Table 1), primarily due to its long heptyloxy chain and multiple aromatic groups. This property correlates with enhanced blood-brain barrier penetration in related chromenes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.